2-(Piperidin-1-yl)quinolin-8-ol

Description

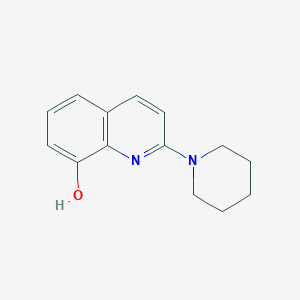

Structure

2D Structure

Properties

IUPAC Name |

2-piperidin-1-ylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-12-6-4-5-11-7-8-13(15-14(11)12)16-9-2-1-3-10-16/h4-8,17H,1-3,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMWXCLCXPKPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=CC=C3O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298262 | |

| Record name | 2-(piperidin-1-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31570-94-2 | |

| Record name | 31570-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(piperidin-1-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and Structural Elucidation of 2 Piperidin 1 Yl Quinolin 8 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region (δ 6.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. uncw.edutsijournals.com The specific chemical shifts and coupling patterns of these protons are diagnostic of the substitution pattern on the quinoline ring. For instance, in 8-hydroxyquinoline (B1678124), the proton signals are spread across the aromatic region, with distinct chemical shifts and coupling constants that allow for their individual assignment. chemicalbook.com In 2-(piperidin-1-yl)quinolin-8-ol, the piperidine (B6355638) protons introduce signals in the upfield region, typically between δ 1.5 and 3.5 ppm, corresponding to the methylene (B1212753) groups. chemicalbook.comchemicalbook.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The carbon atoms of the quinoline ring typically resonate in the aromatic region (δ 110-160 ppm). researchgate.net The carbon attached to the hydroxyl group (C-8) and the carbon linked to the piperidine nitrogen (C-2) are of particular interest. The chemical shifts of the piperidine carbons are expected in the range of δ 20-60 ppm. chemicalbook.com

Detailed analysis of ¹H and ¹³C NMR data for a related compound, 2-(Piperidin-1-yl)quinoline-3-carbaldehyde (B2542791), shows the aromatic protons in the range of δ 7.26–8.42 ppm and the piperidine N-CH₂ protons at δ 3.48–3.51 ppm. The piperidine CH₂ carbons appear at δ 24.5–25.8 ppm, while the aromatic carbons are observed between δ 116.4 and 152.1 ppm.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for 2-(Piperidin-1-yl)quinoline Analogues

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | 10.18 (s, 1H, -CHO); 8.42–7.26 (m, 6H, aromatic); 3.51–3.48 (m, 4H, N-CH₂); 1.73–1.66 (m, 6H, CH₂) | 190.8 (C=O); 152.1–116.4 (aromatic); 52.2 (N-CH₂); 25.8–24.5 (CH₂) |

| 8-Hydroxyquinoline chemicalbook.com | 8.78 (dd, 1H); 8.15 (dd, 1H); 7.45 (d, 1H); 7.43 (dd, 1H); 7.33 (d, 1H); 7.19 (dd, 1H) | Not explicitly provided in search results. |

| Piperidine chemicalbook.com | 2.79 (m, 4H, N-CH₂); 1.58-1.46 (m, 6H, CH₂) | 47.3 (N-CH₂); 27.2 (β-CH₂); 25.1 (γ-CH₂) |

Note: Data is compiled from various sources and may be for related structures. The exact chemical shifts for this compound may vary.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

For this compound, the FTIR spectrum is expected to show several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net The C-N stretching vibration corresponding to the piperidine-quinoline linkage would likely appear around 1350-1000 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the quinoline ring are expected in the 1600-1450 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the aromatic and aliphatic (piperidine) parts of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

In a study of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, C-O stretching vibrations were assigned at 1236 and 1085 cm⁻¹. researchgate.net For 8-hydroxyquinoline itself, a broad band around 3180 cm⁻¹ is attributed to the phenolic ν(OH). researchgate.net

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Phenolic O-H stretch | 3400-3200 (broad) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| Aromatic C=C and C=N stretch | 1600-1450 |

| C-N stretch (piperidine-quinoline) | 1350-1000 |

| C-O stretch (phenol) | ~1200 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound (228.29 g/mol ). cookechem.com The fragmentation pattern would likely involve the loss of the piperidine ring or parts of it, as well as fragmentation of the quinoline system. scielo.br Quinoline itself often shows a characteristic loss of HCN (27 mass units). mcmaster.cachempap.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. This is crucial for confirming the molecular formula C₁₄H₁₆N₂O. For example, the HRMS data for 4-hydroxy-3-phenyl-2-(piperidin-1-yl)quinoline showed a measured m/z that was consistent with its calculated molecular formula.

For the analogue 2-(Piperidin-1-yl)quinoline-3-carbaldehyde, the molecular ion peak was observed at m/z 240.3 [M+H]⁺, consistent with its molecular formula. The fragmentation involved the loss of CO (28 Da) and the piperidine moiety (85 Da).

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to calculate the empirical formula of the substance. For this compound, with a molecular formula of C₁₄H₁₆N₂O, the theoretical elemental composition would be approximately:

Carbon (C): 73.66%

Hydrogen (H): 7.06%

Nitrogen (N): 12.27%

Oxygen (O): 7.01%

Experimental results from elemental analysis that closely match these theoretical values would provide strong evidence for the proposed empirical and molecular formula. This technique is often used in conjunction with high-resolution mass spectrometry to provide unambiguous formula determination.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination of Related Complexes

For instance, a study on 3-Hydroxy-1-methyl-2-[4-(piperidin-1-yl)phenyl]quinolin-4(1H)-one revealed two crystallographically independent molecules in the asymmetric unit. nih.gov The analysis detailed the planarity of the quinoline system and the twist angle of the substituted phenyl ring. nih.gov Such studies on related structures provide invaluable insight into the steric and electronic properties of the 2-(piperidin-1-yl)quinoline scaffold. The coordination of metal ions with the 8-hydroxyquinoline moiety is a well-established phenomenon, and the resulting complexes often yield high-quality crystals suitable for X-ray analysis, confirming the connectivity and stereochemistry of the ligand.

In Depth Coordination Chemistry and Metal Complexation of 2 Piperidin 1 Yl Quinolin 8 Ol Derivatives

Ligand Properties and Chelation Potential with Transition Metal Ions (e.g., Cu(II), Zn(II), Rhodium, Ruthenium)

The chelation potential of 8-hydroxyquinoline (B1678124) derivatives extends across a wide range of transition metals:

Copper(II) and Zinc(II): These d-block metals readily form stable complexes with 8-HQ derivatives. mdpi.com The formation of both 1:1 and 1:2 metal-to-ligand complexes is common. scirp.orgmdpi.com The strong affinity for Cu(II) and Zn(II) is significant, as these are essential metal ions in biological systems, and their chelation is a key mechanism for the biological activity of these ligands. mdpi.com

Rhodium(I/III) and Ruthenium(II): Organometallic complexes of rhodium and ruthenium are of great interest for their catalytic and medicinal properties. Ruthenium(II) has been shown to form stable complexes with 8-hydroxyquinoline and its derivatives, such as [Ru(bpy)₂(8-HQ)]⁺ and [Ru(phen)₂(8-HQ)]⁺. researchgate.net These complexes are investigated for their potential anti-tumor activities. researchgate.net Similarly, rhodium(I) complexes bearing quinoline-based ligands, like tris(8-quinolinyl)phosphite, have been synthesized and studied for their catalytic applications in processes like hydroboration. cnr.it The coordination chemistry of 2-(Piperidin-1-yl)quinolin-8-ol with rhodium and ruthenium is expected to follow similar principles, involving the N,O-donor atoms of the quinoline (B57606) core, although specific synthetic and structural data for this ligand are not widely available.

The electronic properties of the metal ion and the specific substitutions on the 8-HQ ring dictate the stability and redox properties of the resulting complexes. For instance, the redox potential of iron complexes of 8-hydroxyquinoline Mannich base derivatives, such as 7-(piperidin-1-ylmethyl)quinolin-8-ol, highlights a preference for Fe(II), which can be crucial for their selective biological activity against multidrug-resistant cancer cells. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline derivatives is generally straightforward. A common method involves the reaction of the ligand with a metal salt (e.g., CuCl₂ or ZnCl₂) in a suitable solvent like ethanol (B145695) or methanol. nih.govmdpi.com The reaction often proceeds at room temperature or with gentle heating.

For instance, the synthesis of Cu(II) and Zn(II) complexes with a closely related Schiff base ligand, (E)-8-hydroxy-2-(((2-(piperidin-1-yl)ethyl)imino)methyl)quinoline (L1), involves first synthesizing the ligand by condensation of 8-hydroxy-2-quinolinecarboxaldehyde with 1-(2-aminoethyl)piperidine. acs.org The resulting ligand is then reacted with CuCl₂ or ZnCl₂ in an ethanolic solution containing KOH to yield the final complexes. acs.org The complexes are typically obtained as precipitates which can be purified by recrystallization. acs.org

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Elemental Analysis: Confirms the empirical formula and stoichiometry of the complex. acs.org

FTIR Spectroscopy: Provides evidence of coordination. A shift in the C=N stretching vibration of the quinoline ring and changes in the region of the O-H stretching vibration upon complexation indicate the involvement of the nitrogen and oxygen atoms in binding to the metal ion. nih.govacs.org

UV-Vis Spectroscopy: The electronic spectra of the complexes differ from that of the free ligand, showing shifts in the absorption bands and often new bands corresponding to d-d transitions or charge-transfer bands, which can also provide information on the coordination geometry. mdpi.com

NMR Spectroscopy: For diamagnetic complexes like those of Zn(II), ¹H and ¹³C NMR spectroscopy are powerful tools to elucidate the structure in solution. Changes in the chemical shifts of the protons and carbons near the binding sites confirm coordination. acs.org

Mass Spectrometry: Confirms the molecular weight of the synthesized complexes. acs.org

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.comacs.org

As anticipated, 8-hydroxyquinoline derivatives act as bidentate ligands, coordinating to the central metal ion through the quinoline nitrogen and the deprotonated hydroxyl oxygen (N,O donor set). scirp.org This is consistently confirmed by spectroscopic and X-ray crystallographic studies of related complexes. mdpi.comacs.org

In the crystal structure of a dinuclear Cu(II) complex with the analogous Schiff base ligand (L1), Cu₂(L1)₄, the ligand coordinates to the copper center via the imine nitrogen, the quinoline nitrogen, and the phenolate (B1203915) oxygen. acs.org However, the primary and most stable chelation for the 8-hydroxyquinoline core involves the quinoline nitrogen and the phenolate oxygen.

The coordination geometry adopted by the metal ion is influenced by its nature, the stoichiometry of the complex, and the presence of any co-ligands.

Copper(II) complexes often exhibit distorted square planar or square-pyramidal geometries. mdpi.comrsc.org For example, crystal structures of [Cu(XQ)₂] (where XQ is a halogenated 8-hydroxyquinolinate) show a distorted square planar fashion with the copper atom coordinated by two pairs of oxygen and nitrogen atoms from two deprotonated ligands. mdpi.com In a mixed ligand complex, [Cu(terpy)(mq)]ClO₄ (where H(mq) = 2-methyl-8-hydroxyquinoline), the geometry is a distorted square-pyramidal. rsc.org

Zinc(II) complexes, being d¹⁰ ions, are more flexible in their coordination geometry, with tetrahedral and octahedral geometries being common. researchgate.net The crystal structure of a Zn(II) complex with a Schiff base analog, Zn(L1)₂, reveals a distorted trigonal bipyramidal geometry for one of the independent molecules in the unit cell and a distorted square pyramidal geometry for the other. acs.org

These findings strongly suggest that complexes of this compound would also feature the characteristic bidentate N,O-coordination, leading to various geometries depending on the metal and reaction conditions.

The stoichiometry of metal-ligand complexes in solution can be determined using various techniques. These methods are crucial for understanding the species that form under specific concentration and pH conditions.

Spectrophotometric Titration (Job's Method of Continuous Variation): This is a widely used method to determine the stoichiometry of complexes in solution. scirp.org A series of solutions are prepared where the total molar concentration of the metal and ligand is constant, but their mole fraction is varied. The absorbance is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. For many 8-hydroxyquinoline derivatives with divalent metal ions like Cu(II), Co(II), and Ni(II), a 1:2 (Metal:Ligand) ratio is often confirmed. scirp.org

Conductometric Titration: This method is useful when there is a significant change in the conductivity of the solution upon complex formation. scirp.org The conductance of a solution of the metal ion is measured as the ligand solution is added incrementally. The plot of conductance versus the volume of ligand added will show breaks at points corresponding to the stoichiometric ratio of the complex. This method was used to confirm the 1:2 stoichiometry for a Cu(II)-8-HQ complex, especially in cases where precipitation occurs during spectrophotometric measurements. scirp.org

These established methods would be directly applicable to determine the stoichiometric ratios of complexes formed between this compound and various transition metal ions.

| Metal Ion | Ligand | Method | Stoichiometric Ratio (M:L) | Reference |

|---|---|---|---|---|

| Cu(II) | 8-Hydroxyquinoline (8-HQ) | Conductometric Titration | 1:2 | scirp.org |

| Ni(II) | 8-Hydroxyquinoline (8-HQ) | Spectrophotometry (Job's Method) | 1:2 | scirp.org |

| Co(II) | 8-Hydroxyquinoline (8-HQ) | Spectrophotometry (Job's Method) | 1:2 | scirp.org |

| Zn(II) | (E)-8-hydroxy-2-(((2-(piperidin-1-yl)ethyl)imino)methyl)quinoline | X-ray Diffraction, Elemental Analysis | 1:2 | acs.org |

| Cu(II) | (E)-8-hydroxy-2-(((2-(piperidin-1-yl)ethyl)imino)methyl)quinoline | X-ray Diffraction, Elemental Analysis | 1:2 | acs.org |

The behavior of metal complexes in solution, including the types of species present at different pH values and their thermodynamic stability, is critical for understanding their potential biological activity. Potentiometric (pH-metric) titrations are a primary method for determining the protonation constants of the ligand and the stability constants of the metal complexes.

For the Schiff base analog (L1), solution equilibrium studies with Cu(II) and Zn(II) were performed using pH-potentiometry, UV-vis, and EPR spectroscopy. acs.org The analysis revealed the formation of various protonated and complex species in solution.

| System | Species | log β** | pM*** |

|---|---|---|---|

| Ligand (L1) Protonation | [L1H]⁺ | 9.74 | - |

| [L1H₂]²⁺ | 17.41 | - | |

| [L1H₃]³⁺ | 21.28 | - | |

| [L1H₄]⁴⁺ | 23.48 | - | |

| Cu(II)-L1 | [Cu(L1)]²⁺ | 16.59 | 16.33 |

| [Cu(L1)H]³⁺ | 24.31 | ||

| [Cu(L1)₂]²⁺ | 29.21 | ||

| [Cu(L1)₂(OH)]⁺ | 19.72 | ||

| Zn(II)-L1 | [Zn(L1)]²⁺ | 8.83 | 8.53 |

| [Zn(L1)H]³⁺ | 17.47 | ||

| [Zn(L1)₂]²⁺ | 16.71 |

The data clearly indicates that the Cu(II) complexes are significantly more stable than the corresponding Zn(II) complexes, as shown by the much higher pCu value compared to pZn. acs.org This difference in stability can have profound implications for the biological activity of the ligand, influencing which metal ions it is likely to interact with in a complex biological environment.

Mechanistic Insights into the Influence of Metal Binding on Biological Activity

The biological activity of 8-hydroxyquinoline derivatives is often intrinsically linked to their ability to chelate metal ions. scirp.orgnih.gov The formation of a metal complex can enhance the lipophilicity of the ligand, facilitating its transport across cell membranes. Once inside the cell, the complex can act as an ionophore, disrupting the delicate homeostasis of essential metal ions like copper and zinc, or it can deliver the metal to specific subcellular targets. mdpi.commdpi.com

Studies on the Cu(II) and Zn(II) complexes of the Schiff base analogue (L1) demonstrated that the complexes exhibit significant cytotoxicity against malignant melanoma cells, with the activity being higher than that of the free ligand. acs.org Notably, the Cu(II) complexes were found to be more active than the Zn(II) complexes, which correlates with their higher solution stability. acs.org This suggests that the mechanism of action is dependent on the metal ion.

The chelation can lead to several downstream effects:

Reactive Oxygen Species (ROS) Generation: Metal complexes, particularly those with redox-active metals like copper, can catalyze the production of ROS, leading to oxidative stress and inducing apoptosis in cancer cells.

Enzyme Inhibition: Many enzymes rely on metal cofactors for their function. Chelating agents can inhibit these metalloenzymes by sequestering the essential metal ion. mdpi.com

DNA Interaction: Some metal complexes can interact with DNA, either through intercalation or groove binding, potentially leading to DNA damage and cell cycle arrest. rsc.org

The enhanced biological potency of the metal complexes compared to the free ligand is a well-documented phenomenon known as Tweedy's chelation theory. The increased lipophilicity of the complex allows for greater penetration through the lipid layer of cell membranes, leading to higher intracellular concentrations and, consequently, greater efficacy. arabjchem.org Therefore, the binding of metals like Cu(II) or Zn(II) to this compound derivatives is a critical step that transforms the ligand into a more potent bioactive agent.

Photophysical Properties and Emerging Optoelectronic Applications of 2 Piperidin 1 Yl Quinolin 8 Ol and Its Metal Complexes

Spectroscopic Characterization of Absorption and Emission Maxima

The photophysical journey of a molecule begins with its ability to absorb light. For 8-hydroxyquinoline (B1678124) and its derivatives, absorption spectra are typically characterized by bands in the ultraviolet (UV) region, corresponding to π-π* electronic transitions within the aromatic quinoline (B57606) ring system. The introduction of a piperidinyl group at the 2-position is expected to modulate these transitions.

Upon chelation with metal ions, such as aluminum (Al³⁺) or zinc (Zn²⁺), the photophysical properties of 8-HQ derivatives are significantly altered. The free ligand, 2-(Piperidin-1-yl)quinolin-8-ol, is anticipated to be weakly fluorescent due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group at the 8-position to the quinoline nitrogen. This non-radiative decay pathway is a common feature in 8-hydroxyquinolines. ijcce.ac.irsemanticscholar.orgchemscene.com However, the formation of a metal complex inhibits this proton transfer, leading to a rigid molecular structure and a dramatic enhancement of fluorescence. semanticscholar.orgchemscene.com

This chelation-enhanced fluorescence (CHEF) results in strong emission in the visible spectrum. The emission color can be tuned by modifying the substituents on the quinoline ring or by changing the central metal ion. mdpi.com For instance, the widely studied tris(8-hydroxyquinolinato)aluminum (Alq₃) typically emits a green light around 520-530 nm. mdpi.comjos.ac.cn Similarly, zinc complexes like bis(8-hydroxyquinoline)zinc (Znq₂) also show strong luminescence. nih.gov It is therefore expected that metal complexes of this compound would exhibit significant emission in the visible range, with the exact wavelength being influenced by the interplay between the piperidinyl group and the coordinated metal ion.

Table 1: Representative Absorption and Emission Maxima of 8-Hydroxyquinoline Derivatives and Their Metal Complexes

| Compound | Solvent/State | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Reference |

|---|---|---|---|---|

| Quinolin-8-yl 2-hydroxybenzoate | Various Solvents | 306–308 | - | semanticscholar.org |

| bis(8-hydroxyquinoline) zinc (Znq₂) | Acetonitrile (B52724) | 376 | 555 | nih.gov |

| bis(8-hydroxyquinoline) magnesium (Mgq₂) | Acetonitrile | 396 | 480 | nih.gov |

| (Me-HQ-H)[ZnI₂(Me-HQ)] | Solid State | - | 517 | ijcce.ac.ir |

| Al(Bpy)₂q | Toluene | 380 | 518 | jos.ac.cn |

Investigation of Solvatochromic Behavior and Fluorescence Quenching Mechanisms

The sensitivity of a molecule's spectroscopic properties to its solvent environment is known as solvatochromism. For 8-hydroxyquinoline derivatives, changes in solvent polarity can lead to shifts in the absorption and emission maxima. indexacademicdocs.orgbeu.edu.tr This behavior arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. A bathochromic (red) shift with increasing solvent polarity is often observed, indicating a more polar excited state. beu.edu.tr Studies on related quinoline compounds have utilized methods like the Kamlet-Taft and Catalan linear solvation energy relationships (LSER) to quantify the contributions of solvent polarity/polarizability, acidity, and basicity to the observed spectral shifts. semanticscholar.org It is anticipated that this compound and its complexes would exhibit similar solvatochromic behavior, allowing for the tuning of their optical properties by altering the solvent medium.

Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms. For 8-hydroxyquinoline derivatives, quenching is often observed in the presence of certain transition metal ions. core.ac.uk This can happen through processes like photoinduced electron transfer (PET), where the excited fluorophore transfers an electron to the metal ion, leading to non-radiative decay. The efficiency of this quenching is dependent on the specific metal ion. For instance, ions like Cu²⁺ and Hg²⁺ are known to be effective quenchers for 8-HQ-based sensors. core.ac.uk Another quenching mechanism is static quenching, which involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.gov The study of these quenching mechanisms is crucial for the development of fluorescent chemosensors, where the "turn-off" response signals the presence of a specific analyte. nih.govnih.gov

Assessment of Photoluminescence Quantum Yields in Derived Metal Complexes

The photoluminescence quantum yield (Φ_PL) is a critical parameter for evaluating the efficiency of a light-emitting material. It represents the ratio of photons emitted to photons absorbed. For the metal complexes of 8-hydroxyquinoline derivatives, the quantum yield is highly dependent on the central metal ion and the nature of the substituents on the quinoline ligand.

Complexes with closed-shell metal ions like Al³⁺ and Zn²⁺ typically exhibit high quantum yields due to the efficient ligand-centered emission. rsc.org For example, the quantum efficiency of bis(8-hydroxyquinoline) magnesium (Mgq₂) in acetonitrile is reported to be 0.45, while that of bis(8-hydroxyquinoline) zinc (Znq₂) is 0.03 in the same solvent but increases to 0.45 in powder form. nih.gov The solid-state quantum yield of a novel 2-methyl-8-quinolinol complex of Zn(II) was found to be a significant 0.57. ijcce.ac.ir Furthermore, fused Alq₃ derivatives have been synthesized that exhibit quantum yields 3.1–3.5 times higher than the parent Alq₃. rsc.org These findings suggest that the metal complexes of this compound have the potential to be highly emissive, making them attractive candidates for various photonic applications.

Table 2: Photoluminescence Quantum Yields (Φ_PL) of Representative 8-Hydroxyquinoline Metal Complexes

| Compound | Solvent/State | Quantum Yield (Φ_PL) | Reference |

|---|---|---|---|

| bis(8-hydroxyquinoline) zinc (Znq₂) | Acetonitrile | 0.03 | nih.gov |

| bis(8-hydroxyquinoline) zinc (Znq₂) | Powder | 0.45 | nih.gov |

| bis(8-hydroxyquinoline) magnesium (Mgq₂) | Acetonitrile | 0.45 | nih.gov |

| bis(8-hydroxyquinoline) magnesium (Mgq₂) | Powder | 0.36 | nih.gov |

| (Me-HQ-H)[ZnI₂(Me-HQ)] | Solid State | 0.57 | ijcce.ac.ir |

| Luminescent tetranuclear zinc(II) complex (Zn-1) | Poly(methyl methacrylate) film | 0.96 | rsc.org |

Prospective Applications in Light-Emitting Materials and Photosensitizers

The excellent fluorescence properties and thermal stability of 8-hydroxyquinoline metal complexes have positioned them as key materials in the development of organic light-emitting diodes (OLEDs). chemscene.commdpi.comresearchgate.net Tris(8-hydroxyquinolinato)aluminum (Alq₃) is one of the most widely used materials in OLEDs, often serving as the electron-transporting and emissive layer. mdpi.com Similarly, zinc complexes (Znq₂) have been shown to be promising materials for OLEDs, exhibiting good color tunability and high electroluminescence quantum yields. nih.gov The incorporation of substituents onto the 8-HQ ligand allows for the fine-tuning of the emission color and charge-transport properties. mdpi.com Therefore, complexes of this compound could potentially be utilized as dopants or host materials in the emissive layer of OLEDs, contributing to the development of efficient and color-pure displays.

In addition to light-emitting applications, quinoline derivatives are also being explored as photosensitizers. A photosensitizer is a molecule that can be excited by light and then transfer its energy to other molecules, often leading to the generation of reactive oxygen species (ROS). This property is the basis for photodynamic therapy (PDT), a medical treatment that uses light and a photosensitizer to destroy cancer cells and other diseased tissues. The quinoline core, with its ability to be excited to a long-lived triplet state, is a suitable scaffold for designing photosensitizers. While the application of this compound as a photosensitizer is a prospective area, the known photochemical reactivity of related quinoline structures suggests its potential in this domain.

Advanced Computational Chemistry and Molecular Modeling Studies of 2 Piperidin 1 Yl Quinolin 8 Ol

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Excited States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular structures and energies. Time-Dependent DFT (TD-DFT) extends these principles to study the behavior of molecules in their excited states, which is crucial for understanding photochemical processes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and polarizability.

For derivatives of quinoline (B57606), DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or 6-31+G(d,p) basis set, are commonly employed to determine these quantum chemical parameters. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. These calculations are instrumental in predicting how a molecule like 2-(Piperidin-1-yl)quinolin-8-ol might interact with other species. For instance, in the context of corrosion inhibition, a high HOMO energy and low LUMO energy are desirable as they facilitate the adsorption of the inhibitor molecule onto a metal surface.

Below is a table of calculated quantum chemical parameters for a series of quinoline derivatives, illustrating the typical data obtained from such studies. While specific values for this compound are not detailed in the available literature, the data for these related compounds provide a valuable reference for its expected electronic properties.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| Quinoline | -6.646 | -1.816 | 4.83 |

| QN1 | -8.761 | -1.412 | 7.349 |

| QN2 | -8.413 | -1.503 | 6.910 |

| QN3 | -8.981 | -1.821 | 7.160 |

| Table 1: Calculated quantum chemical parameters for quinoline and its derivatives (QN1, QN2, QN3) using DFT methods. Data is illustrative of typical values for such compounds. researchgate.netscirp.org |

The 8-hydroxyquinoline (B1678124) scaffold is known to exhibit Excited State Intramolecular Proton Transfer (ESIPT), a photophysical process where a proton is transferred from the hydroxyl group to the nitrogen atom of the quinoline ring upon photoexcitation. This process leads to the formation of a keto-tautomer, which has distinct fluorescence properties, often resulting in a large Stokes shift.

TD-DFT calculations are a powerful tool for studying the mechanism of ESIPT. These computations can map the potential energy surfaces of both the ground and excited states, allowing for the determination of the energy barriers for the proton transfer reaction. For ESIPT to occur, the process must be energetically favorable in the excited state. Theoretical studies on 8-hydroxyquinoline and its derivatives have shown that the presence of an intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen is a prerequisite for this phenomenon. The substitution at the 2-position, as in this compound, can influence the electronic properties and steric environment around the proton transfer site, thereby modulating the ESIPT process.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

For derivatives of 8-hydroxyquinoline, which are known to possess a wide range of biological activities including antimicrobial and anticancer effects, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. researchgate.net The docking process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function. Scoring functions like the GlideScore estimate the free energy of binding, with more negative scores indicating stronger binding.

The interactions predicted by molecular docking can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For this compound, the 8-hydroxyl group and the quinoline nitrogen can act as hydrogen bond donors and acceptors, respectively, while the piperidinyl group can engage in hydrophobic interactions.

The following table presents typical molecular docking results for a set of hit compounds against a protein target, illustrating the kind of data generated in these studies.

| Compound | Glide Score (kcal/mol) | Glide Energy (kcal/mol) |

| Lead 1 | -9.5 | -55.2 |

| Lead 2 | -9.2 | -50.1 |

| Lead 3 | -8.9 | -48.7 |

| Lead 4 | -8.5 | -45.3 |

| Table 2: Illustrative molecular docking scores for lead molecules against a therapeutic target. More negative values indicate stronger predicted binding affinity. biointerfaceresearch.com |

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Interactions (e.g., Corrosion Inhibition)

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. This technique is invaluable for studying the conformational flexibility of molecules and their interactions with their environment, such as a solvent or a surface.

In the context of corrosion inhibition, MD simulations are used to model the adsorption of inhibitor molecules onto a metal surface. These simulations can reveal the orientation of the inhibitor on the surface and the nature of the interactions, which can be either physisorption (physical adsorption) or chemisorption (chemical adsorption). For quinoline derivatives, MD simulations have shown that these molecules tend to adsorb on metal surfaces in a planar orientation, maximizing the contact area and facilitating the formation of a protective film. scispace.com The binding energy between the inhibitor and the surface can be calculated from these simulations, providing a quantitative measure of the strength of adsorption.

The following table shows representative binding energies for different quinoline-based corrosion inhibitors on an iron surface, as obtained from MD simulations.

| Inhibitor | Binding Energy (kcal/mol) |

| QUIN1 | -145.2 |

| QUIN2 | -152.8 |

| QUIN3 | -160.1 |

| QUIN4 | -175.4 |

| Table 3: Binding energies of quinoline derivatives on an Fe(110) surface, indicating the strength of interaction. scispace.com |

Quantitative Structure-Activity Relationships (QSAR) and Prediction of Compound Behavior

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. These models are built by finding a statistical relationship between a set of molecular descriptors and the observed activity for a series of compounds.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For 8-hydroxyquinoline derivatives, QSAR studies have been conducted to predict their antimicrobial, anticancer, and anti-inflammatory activities. researchgate.netdergipark.org.tr The descriptors used in these models can be calculated from the molecular structure and include parameters such as molecular weight, logP (a measure of lipophilicity), and quantum chemical descriptors like HOMO and LUMO energies.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent molecules. The development of a QSAR model involves several steps, including data set selection, descriptor calculation, model building using statistical methods like multiple linear regression (MLR), and rigorous validation.

The table below lists some of the common molecular descriptors used in QSAR studies of quinoline derivatives.

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of atoms, Number of rings |

| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices |

| Geometric | Molecular surface area, Molecular volume |

| Electrostatic | Dipole moment, Partial charges |

| Quantum Chemical | HOMO energy, LUMO energy, Hardness, Softness |

| Hydrophobic | LogP, Molar refractivity |

| Table 4: A selection of molecular descriptors commonly employed in QSAR modeling. researchgate.netnih.gov |

In Vitro Biological Activities and Pharmacological Potential of 2 Piperidin 1 Yl Quinolin 8 Ol Derivatives

Enzymatic Target Inhibition Studies

The interaction of 2-(piperidin-1-yl)quinolin-8-ol derivatives with various enzymatic systems has been a primary focus of research, revealing potential applications in neurodegenerative diseases and cancer therapy.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. morressier.com Several derivatives of 2-(piperidin-1-yl)quinoline have demonstrated notable inhibitory activity against these enzymes.

Research into piperidinyl-quinoline acylhydrazone derivatives, synthesized from 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, identified compounds with potent and selective inhibition profiles. nih.gov One derivative, compound 8c , emerged as a leading candidate for AChE inhibition with an IC₅₀ value of 5.3 ± 0.51 µM, which was threefold more potent than the standard drug neostigmine (B1678181) (IC₅₀ = 16.3 ± 1.12 µM). nih.gov Another derivative, 8g , was the most potent and selective inhibitor of BChE, with an IC₅₀ value of 1.31 ± 0.05 µM, making it 5.5 times stronger than the standard drug donepezil (B133215) (IC₅₀ = 7.23 ± 0.12 µM). nih.gov

Similarly, a series of quinoline (B57606) thiosemicarbazones derived from 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes were synthesized and evaluated. nih.gov Among these, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide was identified as the most potent dual inhibitor of both AChE and BChE, with IC₅₀ values of 9.68 µM and 11.59 µM, respectively. nih.gov These findings highlight the significant potential of the 2-(piperidin-1-yl)quinoline scaffold in developing anti-cholinesterase agents.

Table 1: Cholinesterase Inhibitory Activity of 2-(Piperidin-1-yl)quinoline Derivatives

| Compound/Derivative Class | Target Enzyme | IC₅₀ (µM) | Standard Drug | Standard Drug IC₅₀ (µM) | Reference |

| Piperidinyl-quinoline acylhydrazone (8c ) | AChE | 5.3 ± 0.51 | Neostigmine | 16.3 ± 1.12 | nih.gov |

| Piperidinyl-quinoline acylhydrazone (8g ) | BChE | 1.31 ± 0.05 | Donepezil | 7.23 ± 0.12 | nih.gov |

| Quinoline thiosemicarbazone derivative | AChE | 9.68 | - | - | nih.gov |

| Quinoline thiosemicarbazone derivative | BChE | 11.59 | - | - | nih.gov |

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is an enzyme that is overexpressed in many human solid tumors. scilit.com It catalyzes the two-electron reduction of quinones to hydroquinones, a process that can be exploited for targeted cancer therapy. scilit.com

Studies on hybrid molecules connecting a 1,4-quinone moiety with a quinoline derivative through an oxygen atom have been conducted. scilit.com In the synthesis of these hybrids, this compound was used as a starting material. scilit.com The resulting hybrid compounds were shown to be suitable substrates for DT-diaphorase (NQO1), demonstrating increased enzymatic conversion rates relative to the known NQO1 substrate, streptonigrin. scilit.com This suggests that the cytotoxic activity of these hybrids could be linked to their interaction with the NQO1 protein, which leads to the production of reactive oxygen species (ROS) and subsequent cell damage. scilit.com The research indicates that while the parent compound facilitates the synthesis, its derivatives possess the desired NQO1 substrate activity, making this chemical family a promising area for the development of NQO1-activated therapies. scilit.commdpi.com

The 8-hydroxyquinoline (B1678124) (8-HQ) core of the title compound is a well-established metal-binding pharmacophore (MBP). nih.govacs.org Metalloenzymes, which require metal ions for their catalytic function, are crucial therapeutic targets in a variety of diseases. nih.gov The inhibitory action of 8-HQ and its derivatives against these enzymes is often attributed to their ability to chelate the essential metal ion within the enzyme's active site. nih.govacs.org

This metal-binding capability is a key mechanistic feature. For instance, 8-HQ derivatives have been investigated as inhibitors of matrix metalloproteinases and 2-oxoglutarate (2OG)/Fe(II) dependent oxygenases. nih.gov The propensity of the 8-HQ scaffold to coordinate with metal ions like zinc, iron, and others allows its derivatives to act as potent inhibitors of these essential enzymes. morressier.comnih.govacs.org Therefore, the biological activities of this compound and its derivatives are likely modulated through these metal-dependent mechanisms, providing a strategic approach for designing novel metalloenzyme inhibitors. nih.govacs.org

Antimicrobial Spectrum of Activity

The 8-hydroxyquinoline scaffold is renowned for its broad-spectrum antimicrobial properties. The addition of a piperidine (B6355638) ring can further modulate this activity, leading to derivatives with potent efficacy against a range of bacterial and fungal pathogens.

Derivatives of 8-hydroxyquinoline have demonstrated significant antibacterial potential. Studies on various substituted 8-HQs show activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, certain (8-hydroxyquinolin-5-yl) methyl-4-alkylbenzoate derivatives are reportedly more active against Gram-positive bacteria than Gram-negative strains, a difference attributed to the structural variations in bacterial cell membranes. nih.gov

Specifically, derivatives of the closely related 2-(piperidin-1-yl)quinoline-3-carbaldehyde (B2542791) have been shown to possess bactericidal effects and the ability to inhibit biofilm formation, which is crucial for combating resistant bacterial strains. Furthermore, other 8-HQ derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA), with one compound (PH176) showing promising MIC₅₀ and MIC₉₀ values of 16 and 32 μg/ml, respectively, and synergistic activity when combined with the antibiotic oxacillin. nih.gov This body of evidence suggests that the this compound framework is a promising scaffold for the development of new antibacterial agents.

Phytopathogenic fungi pose a significant threat to global agriculture and food security. nih.govnih.gov The 8-hydroxyquinoline scaffold has been successfully exploited to develop potent antifungal agents against these pathogens.

In a notable study, this compound itself (referred to as compound 2 in the research) was evaluated for its antifungal activity against five major phytopathogenic fungi. nih.govnih.gov It exhibited exceptionally potent and broad-spectrum activity, achieving 100% inhibition against Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum, Fusarium oxysporum, and Magnaporthe oryzae at a concentration of 25 μg/mL. nih.gov The efficacy of this compound was superior to the commercial fungicide azoxystrobin. nih.gov Further analysis revealed very low EC₅₀ values, confirming its high potency. nih.govnih.gov These findings underscore the significant potential of this compound as a lead compound for developing new and effective fungicides to protect agricultural crops. nih.gov

Table 2: Antifungal Efficacy of this compound against Agricultural Phytopathogens

| Phytopathogen | EC₅₀ (mM) | Reference |

| Botrytis cinerea | 0.0021 | nih.govnih.gov |

| Sclerotinia sclerotiorum | 0.0016 | nih.govnih.gov |

| Fusarium graminearum | 0.0124 | nih.govnih.gov |

| Fusarium oxysporum | 0.0059 | nih.govnih.gov |

| Magnaporthe oryzae | 0.0120 | nih.govnih.gov |

Anti-Viral Potency

Derivatives of piperidine have been identified as potent inhibitors of the influenza virus. nih.gov Through structural modifications of a lead compound identified in high-throughput screening, a series of piperidine-based analogues were synthesized and confirmed as viral inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that the ether linkage between the quinoline and piperidine moieties is crucial for the inhibitory activity. nih.gov

One optimized compound, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, demonstrated excellent inhibitory activity against a variety of influenza virus strains, with EC50 values as low as 0.05 μM. nih.gov The selectivity index for this compound was over 160,000, based on cytotoxicity assays in three different cell lines. nih.gov Mechanistic studies indicated that this derivative interferes with an early to middle stage of influenza virus replication. nih.gov

It is important to note that other quinoline derivatives have also shown promise as antiviral agents. For instance, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have demonstrated activity against the Zika virus (ZIKV), with some showing potency greater than the reference drug mefloquine. nih.gov

Anticancer and Cytotoxicity Investigations

Derivatives of this compound have been investigated for their cytotoxic effects against a range of human cancer cell lines. For example, the novel synthetic compound 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262) induced cytotoxicity in a concentration-dependent manner in human lung cancer cells. nih.gov Treatment with 1-20 microM of PT-262 for 24 hours led to apoptosis, as evidenced by the loss of mitochondrial membrane potential and activation of caspase-3. nih.gov

Similarly, various quinolinequinones linked to piperazine (B1678402) have shown promising cytotoxic activity against a panel of cancer cell lines, including those from leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, and breast cancer, with total growth inhibition values often below 10 μM. nih.gov For instance, one quinolinequinone derivative, QQ1, was particularly potent against the ACHN renal cancer cell line, with an IC50 value of 1.5 ± 0.16 μM. nih.gov

Furthermore, another novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), exhibited cytotoxic activity against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast (MCF-7), and lung (A549) cancer cell lines, with IC50 values of 3.3, 23, 3.1, and 9.96 μg/mL, respectively. nih.gov

| Compound | Cancer Cell Line | IC50/EC50 | Source |

| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | Influenza Virus Strains | EC50 as low as 0.05 µM | nih.gov |

| 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262) | Human Lung Cancer Cells | 1-20 µM (induces cytotoxicity) | nih.gov |

| Quinolinequinone derivative (QQ1) | ACHN (Renal Cancer) | IC50 of 1.5 ± 0.16 µM | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (Hepatocellular Carcinoma) | IC50 of 3.3 µg/mL | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HCT-116 (Colon Carcinoma) | IC50 of 23 µg/mL | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 (Breast Cancer) | IC50 of 3.1 µg/mL | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | A549 (Lung Cancer) | IC50 of 9.96 µg/mL | nih.gov |

A critical aspect of anticancer drug development is achieving selectivity for cancer cells over healthy cells to minimize side effects. Research into 8-aminoquinoline (B160924) glycoconjugates has aimed to improve this selectivity. mdpi.comnih.gov By replacing the oxygen atom in 8-hydroxyquinoline with a nitrogen atom to form 8-aminoquinoline and then linking it to sugar derivatives, researchers have created compounds with enhanced anticancer potential. mdpi.comnih.gov Two such glycoconjugates demonstrated higher cytotoxicity against cancer cell lines (including HCT 116 and MCF-7) compared to their oxygen-containing counterparts and showed improved selectivity for cancer cells versus a healthy human dermal fibroblast cell line (NHDF-Neo). mdpi.comnih.gov This enhanced selectivity is thought to be due to the increased metabolic demand for glucose in cancer cells. mdpi.com

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govresearchgate.net Certain quinolin-2-one-pyrimidine hybrids have been investigated for their ability to reverse P-gp-mediated MDR. nih.govresearchgate.net Two compounds, in particular, were found to significantly increase the intracellular accumulation of doxorubicin (B1662922) and rhodamine 123 by inhibiting P-gp-mediated efflux. nih.gov This action restored the toxicity of doxorubicin in resistant leukemia cells at nanomolar concentrations, suggesting a complete reversal of MDR. nih.gov Structure-activity relationship studies indicated that the number of methoxy (B1213986) groups and the presence of a flexible methylene (B1212753) group are important for the inhibitory potency. researchgate.netresearchgate.net

The potential of this compound derivatives in treating leukemia has been explored. As mentioned, quinolin-2-one-pyrimidine hybrids have shown efficacy in reversing multidrug resistance in leukemia cells. nih.gov By inhibiting the P-gp efflux pump, these compounds can resensitize resistant leukemia cells to conventional chemotherapeutic agents like doxorubicin. nih.gov The most effective compounds demonstrated a reversal effect similar to the classical P-gp inhibitor verapamil. nih.gov

Antiplasmodial Activity Against Plasmodium falciparum Strains (Sensitive and Resistant)

Malaria, caused by Plasmodium parasites, remains a significant global health issue, with drug resistance posing a major challenge. nih.govnih.gov Derivatives of quinoline, a core structure in the antimalarial drug chloroquine (B1663885), are being explored to combat resistant strains of Plasmodium falciparum. nih.gov While direct studies on this compound for antiplasmodial activity are not specified in the provided results, the broader class of quinoline derivatives has shown significant promise. For instance, hybrids of β-carboline and chloroquine have demonstrated exceptional activity against the erythrocytic stage of P. falciparum. nih.gov These findings underscore the potential of developing novel quinoline-based compounds, possibly including derivatives of this compound, as effective antimalarial agents.

Cytoprotective Effects Against Cellular Stress

The 8-hydroxyquinoline (8-HQ) scaffold is recognized for a variety of biological activities, including cytoprotection. nih.gov Derivatives of 8-HQ have been a focus of research for their potential to protect cells, particularly in the context of central nervous system (CNS) disorders. nih.gov Oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell's antioxidant defenses to neutralize them, is a common factor in many chronic diseases. nih.gov Cellular damage from excessive ROS can affect vital components like DNA, proteins, and lipids. nih.gov

The protective mechanisms against oxidative stress can be direct, where an antioxidant molecule is consumed in the process of neutralizing ROS, or indirect, where a compound triggers the cell's own defense mechanisms. nih.gov Research into the cytoprotective effects of 8-hydroxyquinoline derivatives has shown their potential in mitigating chemically induced oxidative stress. nih.gov For instance, certain derivatives have demonstrated potent, nanomolar activity in cytoprotection assays. nih.gov

A key pathway involved in cellular protection against oxidative stress is the Nrf2-dependent upregulation of heme oxygenase-1 (HO-1). nih.gov HO-1 is a potent antioxidant enzyme. nih.gov Its induction can lead to the production of biliverdin (B22007) and carbon monoxide, which have roles in preventing tissue injury and cell death. nih.gov While studies may not focus specifically on this compound, the broader class of 8-HQ derivatives has been optimized for cytoprotective activity, supporting the potential for future investigations into specific analogues in animal models of CNS diseases. nih.gov The ability of 7,8-dihydroxyflavone, for example, to protect against H2O2-induced ROS generation and cell growth inhibition was significantly reduced when HO-1 was inhibited, highlighting the importance of this enzyme in cytoprotection. nih.gov

Explorations of Antineurodegenerative Potential (within the 8-Hydroxyquinoline Class)

The 8-hydroxyquinoline (8-HQ) chemical framework is a promising scaffold in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnottingham.ac.ukresearchgate.net Many derivatives of 8-HQ are designed as multi-target-directed ligands, capable of addressing several factors involved in the progression of these complex disorders. nih.gov

A significant area of research is the development of 8-HQ hybrids, where the 8-HQ moiety is combined with other pharmacophores to enhance its therapeutic properties. nih.gov For example, hybrids incorporating N-benzyl piperidine or propargylamine (B41283) moieties at the C-2, C-5, or C-7 positions of the 8-HQ ring have been shown to be potent anti-neurodegenerative agents. nih.gov These hybrid compounds have demonstrated several key activities in preclinical studies, including the significant inhibition of β-amyloid aggregation in vitro, a hallmark of Alzheimer's disease. nih.gov They also work to decrease metal-driven oxidative damage and neurotoxicity mediated by β-amyloid. nih.gov

The versatility of 8-HQ derivatives is further highlighted by their ability to modulate interactions involving copper and the Aβ peptide, as seen with C-2 hydrazones, thiosemicarbazones, and semicarbazones. nih.gov Specifically, 8-HQ-2-hydrazones (INHHQ) have been identified as well-tolerated, stable derivatives that can cross the blood-brain barrier and exhibit anti-Parkinsonian effects. nih.gov The hydrophobic nature of many quinoline analogues facilitates their passage across the blood-brain barrier. researchgate.net The therapeutic potential of 8-HQ derivatives extends to a range of neurodegenerative conditions, cancer, and microbial infections, owing to their multiple chelation effects. researchgate.net

| Derivative Type | Observed Antineurodegenerative Activity | Reference |

|---|---|---|

| 8-HQ Hybrids (e.g., with N-benzyl piperidine) | Potent anti-neurodegenerative agents; inhibit β-amyloid aggregation; decrease metal-driven oxidative damage. | nih.gov |

| 8-HQ-2-hydrazones (INHHQ) | Act as anti-Parkinson agents; able to cross the blood-brain barrier. | nih.gov |

| General 8-HQ Derivatives | Potential application in various neurodegenerative disorders due to metal chelation effects. | researchgate.net |

Broad Pharmacological Profiles of Quinoline-Piperidine Hybrid Frameworks

Quinoline, a fused bicyclic heterocycle containing nitrogen, is a foundational scaffold in medicinal chemistry, leading to a wide array of derivatives with diverse pharmacological activities. frontiersin.org When quinoline is combined with a piperidine moiety, the resulting hybrid compounds have shown significant potential across various therapeutic areas. frontiersin.org The functionalization of the quinoline ring at different positions allows for the tuning of its pharmacological profile. nih.gov

One notable area of investigation for quinoline-piperidine hybrids is in the field of infectious diseases. For example, certain quinoline-piperidine derivatives have been synthesized and evaluated for their antimalarial activity. frontiersin.org Some of these compounds showed promising results against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum. frontiersin.org In these studies, compounds 52 and 53 demonstrated outstanding anti-plasmodial activity with IC50 values of 12 nM and 15 nM against the NF54 strain, and 26 nM and 25 nM against the K1 strain, respectively, without showing cytotoxicity in biological testing. frontiersin.org

Beyond antimalarial effects, the broader class of quinoline derivatives has been explored for numerous other therapeutic applications. By introducing different side chains, such as a flexible alkylamino side chain at position-4 and an alkoxy group at position-7, researchers have developed quinoline derivatives with enhanced water solubility and antiproliferative activity against cancer cells. frontiersin.org Furthermore, quinoline-ibuprofen hybrids have been synthesized that exhibit anti-inflammatory effects comparable to ibuprofen (B1674241). frontiersin.org The versatility of the quinoline scaffold is also evident in its use for creating antibacterial and antituberculosis agents, as seen in quinoline-piperazine hybrids. nih.gov This wide range of biological activities underscores the importance of quinoline-piperidine and related hybrid structures as privileged frameworks in drug discovery. frontiersin.orgresearchgate.net

| Hybrid Framework | Pharmacological Activity | Example/Finding | Reference |

|---|---|---|---|

| Quinoline-Piperidine | Antimalarial | Compounds 52 and 53 showed IC50 values as low as 12 nM against P. falciparum. | frontiersin.org |

| Quinoline with alkylamino side chain | Antiproliferative | Derivatives showed enhanced water solubility and antiproliferative action. | frontiersin.org |

| Quinoline-Ibuprofen | Anti-inflammatory | Effects were comparable to ibuprofen in preclinical models. | frontiersin.org |

| Quinoline-Piperazine | Antibacterial and Antitubercular | Novel derivatives were designed and synthesized with these expected activities. | nih.gov |

Structure Activity Relationship Sar Studies of 2 Piperidin 1 Yl Quinolin 8 Ol and Its Analogs

Systematic Analysis of Substituent Effects at Quinoline (B57606) Ring Positions (e.g., C-2, C-5, C-7)

The substitution pattern on the quinoline core is a critical determinant of biological activity. Modifications at various positions can dramatically alter a compound's efficacy by influencing its electronic properties, lipophilicity, and steric interactions with biological targets.

Research into 8-hydroxyquinoline (B1678124) derivatives has shown that the introduction of substituents at the C-5 and C-7 positions is particularly impactful. For instance, compounds such as 7-Bromo-8-hydroxyquinoline-5-sulfonic acid and 5,7-dichloro derivatives have demonstrated high in vitro antifungal and antimycobacterial activity. nih.gov This suggests that halogen atoms or other electron-withdrawing groups at these positions can enhance the biological effects. The 8-hydroxy-quinoline-7-carboxylic acid scaffold has been identified as a crucial pharmacophore for the inhibition of Pim-1 kinase, a serine/threonine kinase involved in cell survival. nih.govresearchgate.net

While the piperidine (B6355638) group typically occupies the C-2 position in the parent compound, modifications in this region also play a role. Studies on related quinolines have identified 2-styrylquinolines and quinoline-2-carboxamides as potent inhibitors of Pim-1 kinase, indicating that the nature of the substituent at C-2 is key to modulating activity. nih.govresearchgate.net In the development of antiplasmodium agents, the 4-aminoquinoline (B48711) moiety is considered the principal pharmacophore, with the 7-chloro substituent providing an additional, though not essential, enhancement to activity. nih.gov This highlights the differential importance of substitution positions depending on the therapeutic target.

Elucidating the Stereochemical and Conformational Requirements of the Piperidine Moiety for Optimized Activity

The piperidine ring is not merely a passive linker; its three-dimensional shape (conformation) and stereochemistry are vital for optimal interaction with biological targets. The flexibility of the piperidine ring allows it to adopt various conformations, but typically only one is preferred for binding to a receptor or enzyme active site.

To investigate this, researchers have created more rigid analogs to lock the piperidine ring into a specific shape. In one study on P2Y₁₄R antagonists, replacing a flexible piperidine with a structurally constrained quinuclidine (B89598) moiety maintained good binding affinity. nih.gov This finding suggests that the receptor has specific steric constraints and that a particular conformation, mimicked by the rigid analog, is favorable for activity. nih.gov Similarly, in the search for antiplasmodium agents, no significant difference in activity was observed between compounds with a flexible monocyclic piperidine and those with a more rigid bridged piperidine side chain, indicating the importance of the core pharmacophore over the specific conformation of the piperidine in that context. nih.gov

Further optimization can be achieved by introducing chiral centers onto the piperidine ring. The placement of substituents at specific positions on the piperidine ring can enhance biological activity and selectivity. thieme-connect.com This strategy allows for a finer tuning of the molecule's fit within a binding pocket, potentially leading to improved potency and pharmacokinetic properties. thieme-connect.com

Correlation Between Metal-Binding Affinity and Observed Biological Efficacy

The 8-hydroxyquinoline scaffold is a classic bidentate chelating agent, meaning it can bind tightly to metal ions. This metal-binding capability is often directly linked to the biological efficacy of these compounds. The chelation of essential metal ions can disrupt critical biological processes in pathogens or cancer cells, leading to an inhibitory effect.

The 8-hydroxy-quinoline-7-carboxylic acid moiety has been identified as a critical pharmacophore for Pim-1 kinase inhibition. nih.govresearchgate.net Molecular modeling suggests that this scaffold interacts directly with key amino acid residues, such as Asp186 and Lys67, within the ATP-binding pocket of the enzyme. nih.gov This interaction, which mimics the coordination of a metal ion, is thought to be responsible for the observed kinase inhibitory potency. nih.gov The precise positioning of the hydroxyl and carboxylic acid groups is essential for this high-affinity binding.

This direct correlation means that the structural features enhancing metal chelation or interaction with key residues often lead to greater biological efficacy. Therefore, SAR studies in this class of compounds frequently focus on optimizing this binding interaction.

Influence of Molecular Topology and Electronic Properties on Pharmacological Outcomes

Lipophilicity, a measure of a compound's fat-solubility, is a key property that is heavily influenced by substituents. For example, the addition of a sulfonic acid group to an 8-hydroxyquinoline derivative was found to decrease its lipophilicity. nih.gov This can have profound effects on how the drug is absorbed, distributed, and excreted.

The electronic properties of the molecule, such as the distribution of electron density, also play a crucial role. The introduction of electron-withdrawing groups, like the nitro (NO₂) group, can lower the HOMO-LUMO energy gap of a molecule, potentially altering its reactivity and interaction with biological targets. nih.gov The arrangement of atoms in the quinoline core and the piperidine ring creates a unique electronic landscape that dictates how the molecule will engage in non-covalent interactions (e.g., hydrogen bonds, pi-stacking) with its target protein, ultimately determining the pharmacological outcome. researchgate.net

Interdisciplinary and Advanced Material Science Applications of 2 Piperidin 1 Yl Quinolin 8 Ol Derivatives

Development as Corrosion Inhibitors for Metallic Substrates

Derivatives of quinolin-8-ol are recognized as effective corrosion inhibitors for various metals and alloys, particularly steel, in acidic environments. najah.edumdpi.com Their efficacy stems from the ability of the molecules to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.edu The heteroatoms (nitrogen and oxygen) in the quinoline (B57606) ring and its substituents act as active centers for adsorption. najah.edu

Research has demonstrated that quinolin-8-ol derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal. researchgate.netresearchgate.netfigshare.com

Studies on various quinolin-8-ol derivatives have shown high inhibition efficiencies. For instance, piperazine (B1678402) analogs of quinolin-8-ol have demonstrated significant anti-corrosion performance for C35E steel in 1 M HCl, with efficiencies reaching up to 95.1%. researchgate.net Similarly, other derivatives have shown efficiencies exceeding 90% for mild steel in acidic solutions. najah.edufigshare.com The specific structure of the derivative, including the nature and position of substituent groups, plays a crucial role in determining its inhibition performance.

Corrosion Inhibition Efficiency of Quinolin-8-ol Derivatives

| Inhibitor Compound | Metallic Substrate | Corrosive Medium | Concentration | Inhibition Efficiency (η%) | Source |

|---|---|---|---|---|---|

| 7-((4-(benzo[d] researchgate.netresearchgate.netdioxol-5-ylmethyl)piperazin-1-yl)methyl)quinolin-8-ol (OPMQ) | C35E Steel | 1 M HCl | 10⁻³ M | 95.1% | researchgate.net |

| 7-((4-benzylpiperazin-1-yl)methyl)quinolin-8-ol (BPMQ) | C35E Steel | 1 M HCl | 10⁻³ M | 88.7% | researchgate.net |

| 5-(((1,3-diazidopropan-2-yl)oxy)methyl)-quinolin-8-ol (DAQ) | Carbon Steel | 1 M HCl | 10⁻³ M | 96.7% | researchgate.net |

| 5-(((1-azido-3-chloropropan-2-yl)oxy)methyl)quinolin-8-ol (ACQ) | Carbon Steel | 1 M HCl | 10⁻³ M | 93.8% | researchgate.net |

| diethyl 1-((8-hydroxyquinoline-5-yl) methyl)−2,6-dimethyl-4-(4-nitrophenyl)−1,4dihydropyridine-3,5-dicarboxylate (PR2) | Mild Steel | 1 M HCl | 10⁻³ M | 95.3% | figshare.com |

| 5-(azidomethyl)quinolin-8-ol (8QN3) | Mild Steel | 1 M HCl | 5×10⁻³ M | 90% | najah.edu |

Design and Engineering of Fluorescent Chemosensors for Specific Metal Ion Detection

The inherent fluorescence of the quinoline moiety and its ability to chelate with metal ions make quinolin-8-ol derivatives excellent candidates for the design of fluorescent chemosensors. mdpi.comresearchgate.net These sensors operate through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET), which are modulated by the binding of a specific metal ion. The coordination of a metal ion can lead to a significant change in the fluorescence properties of the molecule, such as enhancement ("turn-on") or quenching ("turn-off") of the emission, or a shift in the emission wavelength (ratiometric sensing). semanticscholar.org

Derivatives of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) are particularly effective as fluorogenic chelators for zinc ions (Zn²⁺). mdpi.comnih.gov The binding of Zn²⁺ can disrupt PET quenching mechanisms or alter the electronic structure of the fluorophore, resulting in a pronounced fluorescence response. For example, a Schiff base derivative of quinoline has been designed as a ratiometric fluorescent sensor for Zn²⁺, exhibiting a shift in its emission peak upon ion binding with a detection limit in the micromolar range. semanticscholar.org The selectivity of these sensors is a critical aspect, and researchers have successfully designed quinoline-based probes that can selectively detect Zn²⁺ even in the presence of other competing metal ions like Cd²⁺. nih.gov

Performance of Quinolin-8-ol Derivative-Based Fluorescent Chemosensors

| Chemosensor Compound | Target Ion | Sensing Mechanism | Detection Limit (LOD) | Source |

|---|---|---|---|---|

| Schiff base gelator with quinoline group | Zn²⁺ | Ratiometric (Emission shift from 423 nm to 545 nm) | 5.51 µM | semanticscholar.org |

| 8-Hydroxyquinoline derivative 1 | Zn²⁺ | Fluorescence enhancement | Not specified | nih.gov |

| Quinoline-based thiosemicarbazones (RB-1, RB-2, RB-3) | F⁻ and CN⁻ | Colorimetric change, new absorbance band | Not specified | nih.gov |

Evaluation as Photosensitizers in Advanced Photovoltaic Systems (e.g., Dye-Sensitized Solar Cells)

Quinoline derivatives have emerged as promising materials for use as photosensitizers in third-generation photovoltaic devices, especially dye-sensitized solar cells (DSSCs). nih.gov In a DSSC, the sensitizer (B1316253) (dye) is responsible for absorbing sunlight and injecting electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). nih.gov The properties of the quinoline core, such as high chemical stability, good solubility, and tunable electronic levels, make it an attractive component for designing efficient sensitizers. nih.gov

Copper(I) complexes incorporating pyridine-quinoline based ligands have been a particular focus of research. rsc.orgnih.gov These complexes can exhibit strong metal-to-ligand charge transfer (MLCT) bands in the visible region, which is crucial for efficient light harvesting. rsc.org The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the dye must be appropriately aligned with the redox potential of the electrolyte and the conduction band of the TiO₂, respectively, to ensure efficient electron injection and dye regeneration. nih.gov

Photovoltaic Performance of Quinoline Derivative-Based Dye-Sensitized Solar Cells

| Photosensitizer/Dye | Power Conversion Efficiency (η) | Open-Circuit Voltage (V_oc) | Short-Circuit Current Density (J_sc) | Source |

|---|---|---|---|---|

| [Cu(6′-Mepqca)₂][PF₆] (Complex 2) | 1.20% | 590 mV | 3.33 mA/cm² | rsc.org |

| [Cu(dmdcbpy)₂][PF₆] (Complex 5, reference) | 1.05% | 540 mV | 3.31 mA/cm² | rsc.org |

| Quinoline-based dye Q10 | 2.51% | 0.52 V | 7.04 mA/cm² | nih.gov |

| N719 + Benzo[h]quinolin-10-ol derivative 1a (co-sensitization) | Enhanced performance over neat N719 | Not specified | Not specified | nih.gov |

Q & A

Q. How can researchers optimize synthetic yields of this compound under green chemistry principles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.